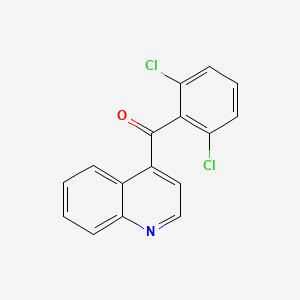

4-(2,6-Dichlorobenzoyl)quinoline

Vue d'ensemble

Description

4-(2,6-Dichlorobenzoyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the 2,6-dichlorobenzoyl group enhances the compound’s chemical reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorobenzoyl)quinoline typically involves the Friedländer quinoline synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Friedländer synthesis, utilizing continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Catalysts such as Lewis acids or heterogeneous catalysts like silica-supported acids can be employed to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2,6-Dichlorobenzoyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

4-(2,6-Dichlorobenzoyl)quinoline serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the modification and development of new compounds with enhanced biological activities.

Coordination Chemistry

The compound is also utilized in coordination chemistry as a ligand, facilitating the formation of metal complexes that may exhibit novel properties and activities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound possesses potential antimicrobial properties. It has been investigated for its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have shown that it can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has been explored for its anticancer potential. In vivo studies demonstrated significant reductions in tumor growth rates when administered to animal models. The mechanism involves interaction with specific molecular targets that modulate cellular pathways related to proliferation and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. It interacts with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Industrial Applications

Dyes and Pigments

The compound is also utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in industries focused on textile and material manufacturing.

Ex Vivo Studies

An ex vivo study demonstrated that this compound induced relaxation in smooth muscle preparations from rat stomachs. This finding suggests its potential role as a therapeutic agent for gastrointestinal disorders, indicating a shared pathway with other muscle relaxants like papaverine.

In Vivo Studies

In vivo experiments have shown that the compound significantly reduces tumor growth rates compared to control groups. These findings highlight its potential as an anticancer therapeutic agent and warrant further exploration into its mechanisms and efficacy against various cancer types .

Mécanisme D'action

The mechanism of action of 4-(2,6-Dichlorobenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad range of biological activities.

2,6-Dichloroquinoline: A closely related compound with similar chemical properties but lacking the benzoyl group.

4-Benzoylquinoline: Similar structure but without the chlorine substituents.

Uniqueness: 4-(2,6-Dichlorobenzoyl)quinoline is unique due to the presence of both the 2,6-dichlorobenzoyl group and the quinoline core, which confer distinct chemical reactivity and potential biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,6-Dichlorobenzoyl)quinoline, and how can intermediates be characterized?

A typical route involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline derivatives under controlled conditions. For example, cyclization reactions using hydroxylamine sulfate and methyl acetoacetate can yield quinoline scaffolds . Key intermediates, such as 2,6-dichlorobenzoyl chloride, require rigorous characterization via NMR (e.g., and spectra) and mass spectrometry (e.g., m/z 209.46 for 2,6-dichlorobenzoyl chloride) . Purity should be confirmed via elemental analysis (e.g., %C, %H, %N) as demonstrated in synthetic protocols for related quinoline derivatives .

Q. What safety precautions are critical when handling this compound and its precursors?

2,6-Dichlorobenzoyl chloride, a precursor, is a corrosive liquid (UN 3265) classified under hazard class 7. Researchers must use fume hoods , chemical-resistant gloves , and eye protection to avoid exposure. Storage should be in airtight containers at controlled temperatures to prevent hydrolysis . Spill management requires neutralization with inert absorbents (e.g., sand) and disposal per local regulations .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine X-ray crystallography (referencing the Cambridge Structural Database for bond angles/torsion validation) and spectroscopic methods :

- FT-IR to confirm carbonyl (C=O) and aromatic C-Cl stretches.

- NMR to resolve aromatic proton environments (e.g., quinoline protons vs. dichlorobenzoyl substituents) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 382.24 for AT7519, a related compound) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- HPLC-MS to isolate and characterize by-products (e.g., chlorinated side products from incomplete reactions) .

- Computational modeling (DFT or molecular dynamics) to predict stable conformers and compare with experimental spectra .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

- Reaction solvent screening : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic acylation efficiency.

- Catalyst selection : Lewis acids (e.g., AlCl) can accelerate benzoylation but may require strict moisture control .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity, as shown in related quinoline syntheses .

Q. How does the 2,6-dichlorobenzoyl moiety influence biological activity in quinoline derivatives?

The dichlorinated aromatic ring enhances lipophilicity and target binding affinity . For example, AT7519 (a CDK inhibitor) uses this moiety for hydrophobic interactions with kinase ATP-binding pockets. Structure-activity relationship (SAR) studies suggest that electron-withdrawing Cl groups stabilize π-π stacking with aromatic residues in enzymes . Comparative assays with mono- or non-chlorinated analogs are critical to validate these effects .

Q. What experimental approaches address low solubility of this compound in aqueous media?

- Co-solvent systems : Use DMSO-water or ethanol-water gradients (≤10% organic phase) to maintain compound stability .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for hydrophobic CNS-targeted quinolines .

- Salt formation : Introduce sulfonate or hydrochloride salts via pH adjustment during crystallization .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across studies involving this compound?

- Dose-response reevaluation : Ensure assays use standardized concentrations (e.g., IC values normalized to control).

- Cell line variability : Compare activity in primary vs. immortalized cells (e.g., AT7519 shows differential CDK inhibition in HeLa vs. Jurkat cells) .

- Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., proteases or kinases) to guide functionalization .

- Retrosynthetic software (e.g., Chematica) to propose feasible pathways using available precursors .

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUXZEXHDJVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.